2-Methoxy-2-(2-methoxyphenyl)ethanamine
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Overview
Description
2-Methoxy-2-(2-methoxyphenyl)ethanamine is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenethylamine, featuring a methoxy group attached to the phenyl ring and an additional methoxy group on the ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(2-methoxyphenyl)ethanamine typically involves the reaction of 2-methoxyphenylacetonitrile with methanol in the presence of a reducing agent such as lithium aluminum hydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the desired amine. The reaction conditions generally include:
Solvent: Methanol
Temperature: Room temperature to reflux
Reducing Agent: Lithium aluminum hydride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative reducing agents such as sodium borohydride may be employed to reduce costs and improve safety.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(2-methoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable catalyst or base.
Major Products
Oxidation: Corresponding aldehydes or ketones.
Reduction: Secondary or tertiary amines.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
2-Methoxy-2-(2-methoxyphenyl)ethanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(2-methoxyphenyl)ethanamine involves its interaction with molecular targets such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenethylamine: Lacks the additional methoxy group on the ethanamine chain.
2-(2-Methoxyethoxy)ethanamine: Features an ethoxy group instead of a methoxy group.
2-Methoxyethylamine: Contains a single methoxy group on the ethanamine chain.
Uniqueness
2-Methoxy-2-(2-methoxyphenyl)ethanamine is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. The additional methoxy group may enhance its solubility, stability, and interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxy-2-(2-methoxyphenyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-9-6-4-3-5-8(9)10(7-11)13-2/h3-6,10H,7,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZYDOBAABDASN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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